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Compound of Interest

Compound Name: 2-Phenoxypropionyl chloride

Cat. No.: B089491

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
phenoxypropionyl chloride, a key intermediate in various chemical syntheses. The
information is tailored for researchers, scientists, and professionals in drug development,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-
phenoxypropionyl chloride. This structured presentation allows for easy reference and
comparison of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
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Chemical Shift (8)

Protons Multiplicity Solvent
Ppm

Aromatic (CeH5s) 7.27 m CDCI3[1]

Aromatic (CeHs) 7.01 m CDCI3[1]

Aromatic (CeH5s) 6.87 m CDCI3[1]

Methine (CH) 4.916 q CDCI3[1]

Methyl (CHs) 1.708 d CDCl3[1]

13C NMR Data

While a specific experimental spectrum with assigned peaks for 2-phenoxypropionyl chloride
Is not readily available in the public domain, the expected chemical shift ranges for the carbon
atoms can be predicted based on the functional groups present in the molecule. The data
acquisition has been noted to be performed in Chloroform-d.[2]

Carbon Atom Expected Chemical Shift () ppm
Carbonyl (C=0) 170 - 175

Aromatic (C-O) 155 - 160

Aromatic (C-H) 120 - 130

Aromatic (C-H) 115-125

Methine (CH-O) 70-80

Methyl (CHs) 15 - 25

Mass Spectrometry (MS)

The mass spectrum of 2-phenoxypropionyl chloride shows a molecular ion peak consistent
with its molecular formula (CoHoCIO2).
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miz Relative Intensity (%) Assighment

184 14.0 [M]* (Molecular lon)
186 5.0 [M+2]* (Isotope Peak)
121 100.0 [C7H502]*

94 24.6 [CeHsO]*

77 59.7 [CeHs]*

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for 2-phenoxypropionyl chloride is not publicly
available. However, the characteristic absorption frequencies for its principal functional groups

are well-established.

Functional Group

Expected Absorption
Range (cm™?)

Vibration Mode

C=0 (Acid Chloride)

1785 - 1815 (strong)

Stretch

C-O (Aromatic Ether)

1200 - 1275 (strong)

Asymmetric Stretch

C-O (Aromatic Ether)

1000 - 1075 (strong)

Symmetric Stretch

C-H (Aromatic) 3000 - 3100 (medium) Stretch
C=C (Aromatic) 1400 - 1600 (medium) Stretch
C-Cl 600 - 800 (strong) Stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:
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e Approximately 10-20 mg of 2-phenoxypropionyl chloride is accurately weighed and
dissolved in about 0.7 mL of deuterated chloroform (CDCls).

» Asmall amount of tetramethylsilane (TMS) is added as an internal standard (& = 0.00 ppm).
e The solution is transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:

e Instrument: A 300 MHz (or higher) NMR spectrometer.

e Parameters:

Number of scans: 16

o

[¢]

Acquisition time: ~3-4 seconds

[¢]

Relaxation delay: 1 second

Pulse width: 90°

[e]

o Spectral width: -2 to 12 ppm
13C NMR Spectroscopy:
e Instrument: A 75 MHz (or higher) NMR spectrometer.
e Parameters:

Number of scans: 1024 or more (due to the low natural abundance of 13C)

o

[¢]

Acquisition time: ~1-2 seconds

[¢]

Relaxation delay: 2 seconds

[e]

Pulse program: Proton-decoupled

o

Spectral width: 0 to 200 ppm

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b089491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Sample Introduction:

o Adilute solution of 2-phenoxypropionyl chloride is prepared in a volatile organic solvent

(e.g., methanol or acetonitrile).

e The sample is introduced into the mass spectrometer via direct infusion or through a gas
chromatography (GC) inlet.

Instrumentation and Parameters:
e Instrument: A mass spectrometer equipped with an electron ionization (El) source.

e Parameters:

[¢]

lonization energy: 70 eV

[e]

Source temperature: 200-250 °C

o

Mass range: m/z 40-400

[¢]

Scan speed: 1000 amu/s

Infrared (IR) Spectroscopy

Sample Preparation:

» Athin film of neat liquid 2-phenoxypropionyl chloride is prepared between two potassium
bromide (KBr) or sodium chloride (NacCl) plates.

Instrumentation and Parameters:
e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
o Parameters:

o Spectral range: 4000-400 cm—1
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o Resolution: 4 cm™!
o Number of scans: 16-32

o A background spectrum of the clean KBr/NaCl plates is recorded and automatically

subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 2-phenoxypropionyl chloride.

Workflow for Spectroscopic Analysis of 2-Phenoxypropionyl Chloride
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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